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Abstract

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally bioavailable
inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the
DNA Damage Response (DDR). By targeting ATR, Elimusertib disrupts cell cycle checkpoints
and DNA repair, leading to synthetic lethality in tumors with specific DDR deficiencies, such as
those with mutations in the ATM gene. This technical guide provides an in-depth overview of
the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of
Elimusertib hydrochloride. Detailed experimental protocols for key assays and visualizations
of relevant biological pathways are included to support further research and development in
this promising area of oncology.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources
of DNA damage. To counteract these threats, cells have evolved a complex signaling network
known as the DNA Damage Response (DDR). The DDR orchestrates a series of events,
including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Central
to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include Ataxia
Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).
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While ATM is primarily activated by double-strand breaks (DSBs), ATR responds to a broader
range of DNA damage, particularly replication stress, which is a hallmark of many cancer cells.
[1] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window
for targeted inhibition. Elimusertib hydrochloride was developed as a potent and selective
inhibitor of ATR kinase, with the aim of exploiting this dependency and inducing synthetic
lethality in tumors with compromised DDR pathways.[2]

Discovery of Elimusertib Hydrochloride (BAY-
1895344)

The discovery of Elimusertib originated from a lead optimization program starting from a
guinoline compound with weak ATR inhibitory activity.[2] Through a collaborative effort involving
medicinal chemistry, pharmacology, and computational chemistry, the naphthyridine scaffold of
Elimusertib emerged, demonstrating significantly improved potency and selectivity for ATR.[3]

Key structural modifications focused on enhancing oral bioavailability and optimizing the
pharmacokinetic profile, leading to the identification of BAY-1895344.[3] This compound
exhibited potent ATR inhibition, high selectivity against other kinases, and favorable drug-like
properties, making it a suitable candidate for clinical development.[2]

Synthesis of Elimusertib Hydrochloride

The chemical synthesis of Elimusertib (2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-
5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine) has been described in the patent literature,
specifically in WO 2016/020320 as Example 111.[4] The synthesis involves a multi-step
process culminating in the formation of the core 1,7-naphthyridine ring structure with the
desired substitutions.

Experimental Protocol: Synthesis of Elimusertib

A detailed, step-by-step synthesis protocol is outlined below, based on established synthetic
routes for similar heterocyclic compounds and information from the patent literature.

Step 1: Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring is a key step in the synthesis. This is often
achieved through a cyclization reaction of appropriately substituted pyridine and pyrimidine
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precursors.

o Reaction: Condensation and cyclization of a substituted aminopyridine with a [3-ketoester or
equivalent.

» Reagents: Substituted 3-aminopyridine derivative, substituted [3-ketoester, acid or base
catalyst.

» Conditions: The reaction is typically carried out in a high-boiling point solvent such as
Dowtherm A or diphenyl ether at elevated temperatures (e.g., 200-250 °C).

 Purification: The resulting naphthyridinone intermediate is purified by crystallization or
column chromatography.

Step 2: Introduction of the Pyrazole Moieties

The two distinct pyrazole groups are introduced onto the naphthyridine core through sequential
coupling reactions.

e Reaction: Suzuki or Stille cross-coupling reactions are commonly employed.

» Reagents: Halogenated naphthyridine intermediate, appropriate pyrazole-boronic acid or -
stannane derivative, palladium catalyst (e.g., Pd(PPhs)4), and a base (e.g., Na2COs or
K3POa).

o Conditions: The reaction is performed in a suitable solvent system, such as a mixture of
dioxane and water or toluene, under an inert atmosphere (e.g., argon or nitrogen) with
heating.

 Purification: The product is purified by column chromatography on silica gel.
Step 3: Introduction of the (R)-3-Methylmorpholine Moiety
The final key substituent is introduced via a nucleophilic aromatic substitution reaction.

e Reaction: SnAr reaction of a leaving group (e.g., a halogen or sulfone) on the naphthyridine
ring with (R)-3-methylmorpholine.
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o Reagents: The di-pyrazole substituted naphthyridine intermediate with a suitable leaving
group at the 2-position, (R)-3-methylmorpholine, and a base (e.g., DIPEA or K2CO3).

o Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMSO or
NMP at an elevated temperature.

 Purification: The final product, Elimusertib free base, is purified by column chromatography.

Step 4: Formation of the Hydrochloride Salt

Reaction: Treatment of the free base with hydrochloric acid.

o Reagents: Elimusertib free base, hydrochloric acid (e.g., as a solution in ethanol or diethyl
ether).

o Conditions: The reaction is performed in a suitable solvent, leading to the precipitation of the
hydrochloride salt.

 Purification: The salt is collected by filtration and dried under vacuum.

Mechanism of Action: Inhibition of the ATR
Signaling Pathway

Elimusertib functions as a potent inhibitor of ATR kinase. In response to DNA damage,
particularly single-strand breaks and replication fork stalling, ATR is activated and
phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1
(Chk1).[5] This initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for
DNA repair.[5]

By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of Chk1.[5] This
abrogation of the G2/M checkpoint forces cells with damaged DNA to enter mitosis
prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent
apoptosis.[5] In tumor cells with pre-existing defects in other DDR pathways, such as ATM
deficiency, the inhibition of ATR becomes synthetically lethal.
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Preclinical Data

The preclinical activity of Elimusertib has been extensively evaluated in a wide range of in vitro
and in vivo models.

In Vitro Activity

Elimusertib has demonstrated potent inhibition of ATR kinase and antiproliferative activity
across a broad spectrum of human tumor cell lines.

Parameter Value Reference
ATR Kinase ICso 7nM [3]

Median Cell Proliferation 1Cso 78 nM [3]
Hydroxyurea-induced H2AX

phosphorylation ICso 36 M 3l
Selectivity vs. ATM >200-fold [3]
Selectivity vs. DNA-PK >47-fold [3]
Selectivity vs. PI3K >467-fold [3]

Table 1: In Vitro Potency and Selectivity of Elimusertib.

Cell Line Cancer Type ICso0 (NM)
MDA-MB-453 Breast Cancer 46
MDA-MB-231 Breast Cancer 100
T-47D Breast Cancer 650

Table 2: Antiproliferative Activity of Elimusertib in Breast Cancer Cell Lines.[6]

In Vivo Activity

In vivo studies using xenograft models have shown that Elimusertib monotherapy leads to
significant tumor growth inhibition and even tumor regression in models with DDR deficiencies.
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Xenograft Model Dosing Schedule Outcome Reference

40 mg/kg, p.o., BID, 3

Ovarian Cancer Stable Disease [2]
days on/4 days off
40 mg/kg, p.o., BID, 3 ]

Colorectal Cancer Stable Disease [2]
days on/4 days off

Mantle Cell 40 mg/kg, p.o., BID, 3 o

Complete Remission [2]
Lymphoma days on/4 days off

Table 3: In Vivo Efficacy of Elimusertib Monotherapy.

Clinical Development

Elimusertib hydrochloride has advanced into clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT03188965)

A Phase I, first-in-human, open-label, dose-escalation and expansion study was initiated to

assess Elimusertib in patients with advanced solid tumors.

Parameter

Result Reference

Maximum Tolerated Dose
(MTD)

40 mg BID, 3 days on/4 days

off [7]

Recommended Phase 2 Dose
(RP2D)

40 mg BID, 3 days on/4 days

off [7]

Common Adverse Events
(Grade =3)

Anemia, neutropenia,
[7]

thrombocytopenia

Objective Response Rate
(ORR)

Durable responses observed
in patients with ATM loss and [8]
BRCA1/2 mutations

Clinical Benefit Rate (CBR)

27.8% in patients with 8]

advanced ovarian cancer
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Table 4: Key Findings from the Phase | Clinical Trial of Elimusertib.
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Conclusion and Future Directions

Elimusertib hydrochloride has emerged as a promising targeted therapy for cancers with
specific DDR deficiencies. Its potent and selective inhibition of ATR kinase, favorable
pharmacokinetic profile, and demonstrated clinical activity underscore its potential as a
valuable addition to the oncology armamentarium.

Future research will likely focus on:

» Biomarker Discovery: Identifying robust predictive biomarkers beyond ATM loss to better
select patients who are most likely to respond to Elimusertib therapy.

o Combination Strategies: Exploring rational combinations of Elimusertib with other anticancer
agents, including PARP inhibitors, chemotherapy, and immunotherapy, to enhance efficacy
and overcome resistance.

o Expansion to Other Tumor Types: Investigating the activity of Elimusertib in a broader range
of malignancies with underlying DDR defects.

The continued development of Elimusertib and other DDR inhibitors holds the promise of
delivering more effective and personalized treatments for cancer patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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